molecular formula C12H22INO2 B1403152 Tert-butyl 4-(iodomethyl)cyclohexylcarbamate CAS No. 947141-77-7

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

Cat. No.: B1403152
CAS No.: 947141-77-7
M. Wt: 339.21 g/mol
InChI Key: TXUVIAIKVHYALX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is a halogenated carbamate derivative characterized by a cyclohexane ring substituted with an iodomethyl group at the 4-position and a tert-butyl carbamate moiety.

As a carbamate-protected amine, it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. The tert-butyl carbamate (Boc) group offers stability under basic and nucleophilic conditions, while the iodomethyl substituent acts as a reactive site for further functionalization via substitution or coupling reactions . The iodine atom’s polarizability and leaving-group ability make this compound especially valuable in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type processes, where halogen reactivity is critical .

Properties

IUPAC Name

tert-butyl N-[4-(iodomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUVIAIKVHYALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview:

This method involves the selective introduction of iodine into a cyclohexyl derivative bearing a suitable leaving group, typically a methyl or similar substituent, followed by carbamate formation.

Procedure:

  • Step 1: Synthesize a cyclohexyl methyl carbamate, such as tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate , via standard carbamate formation from cyclohexylamine derivatives.
  • Step 2: Subject this intermediate to iodination using iodine sources like iodine (I₂) in the presence of oxidants such as hydrogen peroxide or sodium iodide under controlled conditions.
  • Step 3: The methyl group attached to the cyclohexyl ring is converted into an iodomethyl group through electrophilic substitution, forming iodomethyl functionality.

Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane
  • Temperature: 0–25°C
  • Oxidant: Hydrogen peroxide or sodium hypoiodite
  • Catalyst: Catalytic iodine or iodine monochloride

Advantages:

  • High selectivity for the methyl group
  • Compatibility with existing carbamate structures

Halogen Exchange via Nucleophilic Substitution

Overview:

A common approach involves first synthesizing a cyclohexyl methyl carbamate and then converting the methyl group into an iodomethyl group via nucleophilic substitution.

Procedure:

  • Step 1: Prepare the methyl carbamate precursor.
  • Step 2: React with iodine and a suitable base (e.g., sodium hydride or potassium tert-butoxide) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Step 3: The methyl group is substituted with iodine, yielding the iodomethyl derivative.

Reaction Conditions:

  • Solvent: DMF or THF
  • Temperature: -10°C to 25°C
  • Base: Sodium hydride or potassium tert-butoxide
  • Iodine source: Iodine (I₂)

Advantages:

  • High yield and regioselectivity
  • Suitable for scale-up

Two-Step Synthesis via Formation of a Cyclohexylmethyl Intermediate

Step Description Reagents Conditions Notes
1 Synthesis of cyclohexylmethyl carbamate Cyclohexylamine derivative + Boc anhydride Room temperature, inert atmosphere Forms the carbamate precursor
2 Iodination of methyl group Iodine (I₂) + oxidant (H₂O₂ or NaI) 0–25°C, in acetonitrile or dichloromethane Converts methyl to iodomethyl

Research Findings:

  • Patent CA3087004A1 outlines a method where carbamate intermediates are reacted with iodine in organic solvents, leading to high yields and purity.
  • The process benefits from mild reaction conditions, reducing side reactions and facilitating scale-up.

Notes on Optimization and Industrial Relevance

  • Choice of Solvent: Acetonitrile and dichloromethane are preferred for their inertness and solubility profiles.
  • Reaction Temperature: Maintaining low temperatures (0–25°C) minimizes side reactions.
  • Yield and Purity: Use of excess iodine and controlled reaction times improves conversion rates.
  • Scale-up Considerations: Patents suggest that controlling the order of reagent addition and reaction parameters enhances reproducibility and yield.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Advantages Limitations
Direct iodination of methyl carbamate Iodine, oxidant Acetonitrile, DCM 0–25°C High selectivity, straightforward Over-iodination risk
Halogen exchange via nucleophilic substitution Iodine, base (NaH, t-BuOK) DMF, THF -10 to 25°C Good yield, scalable Requires careful control
Multi-step carbamate + iodination Carbamate precursor + iodine Organic solvents 0–25°C High purity Longer process

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(iodomethyl)cyclohexylcarbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the iodomethyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Alcohols or carboxylic acids.

    Reduction Products: Amines.

Scientific Research Applications

Organic Synthesis

  • Intermediate in Synthesis : Tert-butyl 4-(iodomethyl)cyclohexylcarbamate serves as an important intermediate in the synthesis of complex organic molecules. It can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic frameworks.
  • Reactivity : The iodomethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions, facilitating the creation of diverse chemical entities.

Pharmaceutical Development

  • Drug Design : The compound has been investigated for its potential use as a building block in the development of active pharmaceutical ingredients (APIs). Its unique structure may contribute to the pharmacological properties of new drug candidates.
  • Therapeutic Applications : Research has indicated that derivatives of this compound could have applications in treating conditions such as cancer and thrombotic disorders. For example, related compounds have been shown to inhibit carboxypeptidase U, which is involved in thrombus formation .

Anticoagulant Properties

A study explored the use of compounds similar to this compound as anticoagulants. These compounds demonstrated efficacy in inhibiting thrombus formation and could be beneficial for treating conditions like myocardial infarction and deep vein thrombosis . This highlights the compound's potential role in cardiovascular therapies.

Cancer Treatment

Another area of investigation involves the use of this compound in cancer therapies. Research indicates that it may enhance the effectiveness of existing chemotherapeutic agents or serve as a scaffold for developing novel anticancer drugs .

Industrial Applications

The versatility of this compound extends to industrial applications:

  • Material Science : It is utilized in the development of new materials through polymerization processes or as a reagent in various chemical syntheses.
  • Chemical Processes : The compound's stability and reactivity make it suitable for use in large-scale chemical manufacturing where specific reaction conditions can be controlled.

Mechanism of Action

The mechanism of action of tert-butyl 4-(iodomethyl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The iodomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The tert-butyl group provides steric hindrance, enhancing the selectivity and potency of the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent (X) Molecular Weight* Reactivity Profile Primary Applications
This compound Iodomethyl (I) ~355.2 g/mol† High reactivity in SN2, cross-coupling Drug intermediates, organometallic synth
Tert-butyl trans-4-(bromomethyl)cyclohexylcarbamate Bromomethyl (Br) ~314.2 g/mol Moderate reactivity (SN2, Suzuki coupling) Peptide synthesis, polymer chemistry
Tert-butyl (4-chlorophenethyl)carbamate Chlorophenethyl (Cl) ~255.7 g/mol Low reactivity; steric hindrance limits SN Lab reagent, non-hazardous intermediates
Tert-butyl cis-4-hydroxycyclohexylcarbamate Hydroxyl (OH) ~229.3 g/mol Hydrogen bonding; oxidation-prone Chiral synthons, catalysis studies
Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate Oxoethyl (COCH3) ~241.3 g/mol Keto-enol tautomerism; nucleophilic addition Aldol reactions, carbonyl chemistry

*Calculated based on molecular formulas; †Estimated for C₁₂H₂₂INO₂.

Reactivity and Stability

  • Iodomethyl vs. Bromomethyl Analogs : The iodomethyl derivative exhibits higher reactivity in substitution reactions due to iodine’s lower bond dissociation energy and larger atomic radius, facilitating nucleophilic displacement. However, it is less stable under light or heat compared to bromo- or chloromethyl analogs, requiring storage in dark, cool conditions .
  • Hydroxy vs. Halogenated Derivatives : Hydroxy-substituted carbamates (e.g., cis-4-hydroxycyclohexylcarbamate ) are prone to oxidation and participate in hydrogen bonding, making them suitable for asymmetric synthesis but less ideal for long-term storage.

Biological Activity

Tert-butyl 4-(iodomethyl)cyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C12H22INO2
  • Molecular Weight : 303.22 g/mol
  • CAS Number : 108052-76-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The iodomethyl group enhances electrophilic character, facilitating nucleophilic attacks by biological molecules. This property may contribute to its potential as a pharmacological agent.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Cytotoxicity : In vitro assays have shown that it can induce cytotoxic effects in cancer cell lines, indicating potential for anticancer applications.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may be relevant in the context of metabolic diseases.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several carbamate derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, particularly against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment :
    In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited an IC50 value of approximately 25 µM after 48 hours of exposure. This suggests moderate cytotoxicity, warranting further investigation into its mechanisms.
  • Enzyme Inhibition Studies :
    The compound was tested for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. It showed a competitive inhibition pattern with an IC50 value of 15 µM, indicating potential for therapeutic applications in Alzheimer's disease.

Data Tables

Biological ActivityObserved EffectConcentration (µg/mL)Reference
AntimicrobialInhibition of S. aureus>50
AntimicrobialInhibition of E. coli>50
CytotoxicityIC50 against HeLa cells~25
Enzyme Inhibition (AChE)Competitive inhibition15

Q & A

What are the optimal reaction conditions for synthesizing tert-butyl 4-(iodomethyl)cyclohexylcarbamate to maximize yield and purity?

Methodological Answer:
The synthesis often involves iodination of tert-butyl 4-(hydroxymethyl)cyclohexylcarbamate derivatives. Key steps include:

  • Oxidation of Alcohols: Use dimethyl sulfoxide (DMSO) and oxalyl chloride at −78°C to oxidize hydroxyl groups to ketones, followed by iodination .
  • Iodolactamization: A critical step for introducing iodine, as demonstrated in the enantioselective synthesis of cyclohexylcarbamate intermediates for CCR2 antagonists .
  • Purification: Recrystallization from solvents like 1-chlorobutane improves purity (e.g., achieving 75% purity via HPLC in peptidomimetic inhibitor synthesis) .

Data Consideration: Reaction temperatures below −70°C minimize side reactions, while lithium tert-butoxide can stabilize intermediates .

How does stereochemistry (cis vs. trans) of the cyclohexyl ring affect the reactivity and downstream applications of this compound?

Advanced Analysis:

  • Reactivity Differences: The cis isomer (e.g., CAS 167081-25-6) undergoes selective deprotection of the tert-butyl carbamate group, enabling tailored functionalization for drug intermediates .
  • Biological Activity: Trans-4-substituted derivatives (e.g., tert-butyl trans-4-(2-hydroxyethyl)cyclohexylcarbamate) are preferred in dopamine D3 receptor agonist synthesis due to enhanced binding affinity .
  • Synthetic Challenges: Cis isomers may require chromatographic separation or chiral catalysts to achieve enantiomeric excess .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(iodomethyl)cyclohexylcarbamate

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